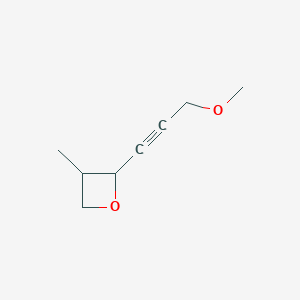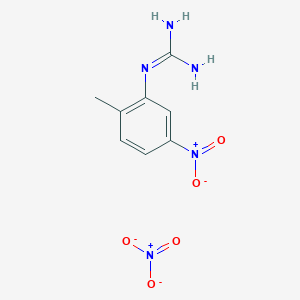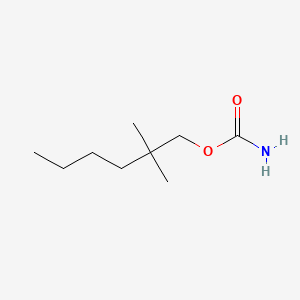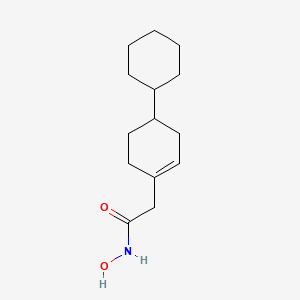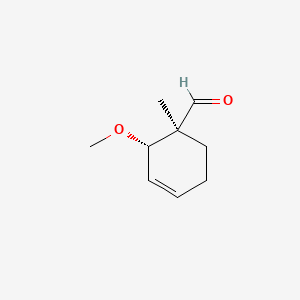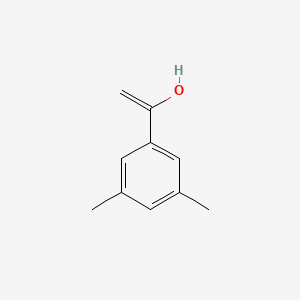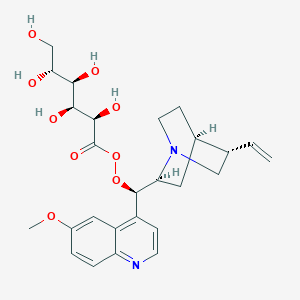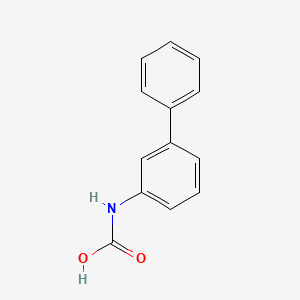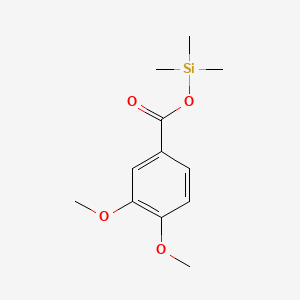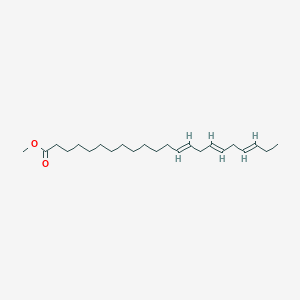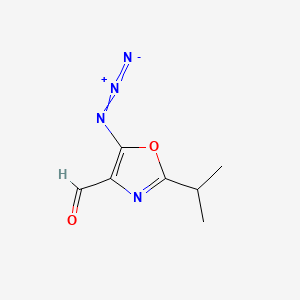
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an azido group, an isopropyl group, and an aldehyde group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-propan-2-yl-1,3-oxazole-4-carbaldehyde with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carboxylic acid.
Reduction: Formation of 5-Amino-2-propan-2-yl-1,3-oxazole-4-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the aldehyde group can form Schiff bases with amines, which can further react to form various derivatives with potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azido-2-methyl-1,3-oxazole-4-carbaldehyde
- 5-Azido-2-ethyl-1,3-oxazole-4-carbaldehyde
- 5-Azido-2-isopropyl-1,3-oxazole-4-carboxylic acid
Uniqueness
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its azido group makes it particularly useful in click chemistry, while the aldehyde group provides versatility in forming various derivatives. This combination of properties makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H8N4O2 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
5-azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H8N4O2/c1-4(2)6-9-5(3-12)7(13-6)10-11-8/h3-4H,1-2H3 |
Clave InChI |
GQEKBZJQSCIUIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(O1)N=[N+]=[N-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
